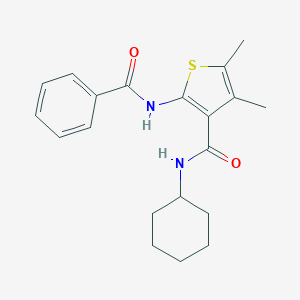
2-benzamido-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzoylamino)-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzamido-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method includes the acylation of 4,5-dimethylthiophene-3-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
2-(Benzoylamino)-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-benzamido-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide and benzoylamino groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
2-Benzoylamino-5-hetaryl-1,3,4-oxadiazoles: Known for their antioxidant activity.
N-(5-(7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Exhibits high protection against DNA damage.
Uniqueness: 2-(Benzoylamino)-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide stands out due to its unique combination of a thiophene ring with benzoylamino and cyclohexyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
301212-20-4 |
|---|---|
分子式 |
C20H24N2O2S |
分子量 |
356.5g/mol |
IUPAC名 |
2-benzamido-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O2S/c1-13-14(2)25-20(22-18(23)15-9-5-3-6-10-15)17(13)19(24)21-16-11-7-4-8-12-16/h3,5-6,9-10,16H,4,7-8,11-12H2,1-2H3,(H,21,24)(H,22,23) |
InChIキー |
YCQJYQCJFVAFRC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3)C |
正規SMILES |
CC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















